molecular formula C10H7N5O B8668348 1-pyrimidin-4-yloxybenzotriazole

1-pyrimidin-4-yloxybenzotriazole

Cat. No.: B8668348
M. Wt: 213.20 g/mol
InChI Key: LZVUPEDZQMHZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrimidin-4-yloxybenzotriazole is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-pyrimidin-4-yloxybenzotriazole typically involves the following steps:

Mechanism of Action

Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

1-pyrimidin-4-yloxybenzotriazole

InChI

InChI=1S/C10H7N5O/c1-2-4-9-8(3-1)13-14-15(9)16-10-5-6-11-7-12-10/h1-7H

InChI Key

LZVUPEDZQMHZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OC3=NC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyrimidin-4-ol (350 mg, 3.6 mmol) and (1H-benzo[d][1,2,3]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate(V) (1.9 g, 4.4 mmol) in 24 mL of acetonitrile was added 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (820 μL, 5.5 mmol) dropwise at room temperature. After the reaction mixture was stirred for 1 hour, the reaction solvent was removed under reduced pressure. Purification of the residue by flash chromatography (0 to 70% EtOAc/hexanes) provided the title compound as a light yellow solid.
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
(1H-benzo[d][1,2,3]triazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate(V)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
820 μL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

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